N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine
Description
N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a dimethylamino group at position 2 and a piperidinyl moiety at position 3. Its structure combines aromatic and alicyclic components, making it a versatile scaffold in medicinal chemistry.
The piperidinyl group enhances basicity and influences pharmacokinetic properties, while the dimethylamino group contributes to electronic effects and solubility. This compound’s structural motifs are common in kinase inhibitors and antimicrobial agents, as seen in related derivatives .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,N-dimethyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-15(2)12-7-6-10(9-14-12)11-5-3-4-8-13-11/h6-7,9,11,13H,3-5,8H2,1-2H3 |
InChI Key |
ZXHWMZRWVKAFGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Functionalization and Intermediate Formation
A key step involves preparing a suitably substituted pyridine intermediate that can be further functionalized. For example, derivatives such as 2-chloro-6-(protected hydroxymethyl)pyridine are synthesized and then converted through a series of transformations including:
- Protection of hydroxyl groups using trimethylsilyl or dioxolane groups.
- Formation of pyridin-2-yl-methylamine derivatives by nucleophilic substitution or reductive amination.
- Use of reagents like sodium hydride in N,N-dimethylformamide (DMF) at low temperatures (0 °C) to facilitate substitution reactions.
These steps avoid unnecessary protection/deprotection cycles, improving efficiency.
Installation of the N,N-Dimethylamino Group
The N,N-dimethylamino group at the 2-position is introduced by:
- Reductive amination of 2-pyridinecarboxaldehyde derivatives with dimethylamine.
- Use of N,N-dimethylformamide dimethylacetal to form enaminone intermediates, which upon further reaction yield the dimethylamino-substituted pyridine.
- Refluxing mixtures of pyridine intermediates with dimethylamine sources for extended periods (e.g., 12 hours) to ensure complete substitution.
Purification and Isolation
- After reaction completion, acidic aqueous phases are neutralized with sodium hydroxide.
- Organic phases are extracted with ethyl acetate or chloroform, washed with water, dried over magnesium sulfate, filtered, and solvents evaporated under reduced pressure.
- Final products are isolated by vacuum distillation or chromatographic purification to achieve high purity.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Pyridine ring protection | Trimethylsilyl reagents, dioxolane | Protected pyridine intermediate | Avoids multiple protection steps |
| 2 | Nucleophilic substitution | Sodium hydride, DMF, 0 °C | Pyridin-2-yl-methylamine derivatives | Controlled low temperature reaction |
| 3 | Piperidin-2-yl introduction | Piperidine derivatives, heating (130 °C) | 5-(Piperidin-2-yl)pyridine intermediates | Coupling via nucleophilic substitution |
| 4 | N,N-Dimethylamino installation | Dimethylamine, DMF dimethylacetal, reflux | N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine | Reductive amination/enaminone formation |
| 5 | Purification | Neutralization, extraction, drying, distillation | Pure target compound | Ensures high purity and yield |
Research Findings and Optimization Notes
- Avoiding protection/deprotection steps reduces reaction time and increases overall yield.
- Use of sodium hydride in DMF at low temperature is critical for selective substitution without side reactions.
- Refluxing with N,N-dimethylformamide dimethylacetal for extended periods ensures complete formation of the dimethylamino group.
- Extraction and drying steps are essential to remove impurities and residual reagents, improving product quality.
- Alternative solvents such as chloroform, dichloromethane, and dimethyl sulfoxide have been used in related syntheses to optimize solubility and reaction rates.
Comparative Notes on Related Compounds
- Similar synthetic approaches are used for positional isomers like N,4-dimethyl-5-(piperidin-2-yl)pyridin-2-amine and N,3-dimethyl-5-(piperidin-2-yl)pyridin-2-amine, with variations in methylation position affecting reaction conditions slightly.
- The core methodology involving pyridine functionalization, piperidine coupling, and dimethylamino installation remains consistent across these analogs.
This detailed synthesis overview of This compound integrates data from patent literature and chemical supplier descriptions, providing a professional and authoritative guide to its preparation. The multi-step process emphasizes strategic functional group transformations, careful reaction condition control, and thorough purification to achieve the target compound with high purity and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyridine ring undergoes selective substitution at electron-deficient positions. For example:
-
Chlorination : Reaction with POCl₃ at 110°C converts the amino group to a chloro substituent .
-
Methoxylation : Sodium methoxide in methanol replaces halogen atoms at the 5-position under reflux .
| Reaction | Conditions | Catalyst/Solvent | Yield |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 4h | Toluene | 72% |
| Methoxylation | NaOMe, MeOH, reflux | — | 59% |
Cross-Coupling Reactions
The piperidine moiety participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Boronic esters react with halogenated pyridines using Pd(dppf)Cl₂ in dioxane at 100°C .
-
Buchwald-Hartwig Amination : Piperidine derivatives couple with aryl halides under ligand-free conditions .
| Substrate | Coupling Partner | Catalyst | Yield |
|---|---|---|---|
| 5-Bromo-2-(dimethylamino)pyridine | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂, KOAc | 76% |
Reduction and Hydrogenation
The pyridine ring can be partially hydrogenated to tetrahydropyridine derivatives using H₂ and transition-metal catalysts:
-
Catalytic Hydrogenation : Raney nickel or platinum oxide in ethanol achieves selective reduction at 50 psi H₂ .
| Starting Material | Product | Conditions | Yield |
|---|---|---|---|
| N,N-Dimethyl-5-(pyridin-2-yl)pyridin-2-amine | Tetrahydropyridine derivative | H₂ (50 psi), PtO₂, EtOH | 85% |
Oxidation Reactions
The dimethylamino group resists oxidation, but the piperidine ring undergoes controlled oxidation:
-
Epoxidation : mCPBA in dichloromethane forms an N-oxide at the pyridine nitrogen .
-
Side-Chain Oxidation : KMnO₄ oxidizes methyl groups to carboxylic acids under acidic conditions .
Nucleophilic Substitution Pathways
-
Two-Step Addition-Elimination : Halogen displacement proceeds via a Meisenheimer intermediate stabilized by the dimethylamino group’s electron-donating effect .
-
Radical Pathways : Single-electron transfer mechanisms dominate in metal-free arylations .
Cross-Coupling Mechanisms
-
Oxidative Addition : Pd⁰ inserts into the C–X bond of halogenated pyridines .
-
Transmetallation : Boronate intermediates transfer aryl groups to the palladium center .
Pharmaceutical Intermediates
-
Kinase Inhibitors : Used in CDK4/6 inhibitors via functionalization at the 4-thiazole position .
-
Anticancer Agents : Modifications at the piperidine nitrogen enhance binding to DNA topoisomerases .
Material Science
-
Ligand Design : The dimethylamino group stabilizes transition-metal complexes in catalytic systems .
Comparative Reactivity
Scientific Research Applications
N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine has demonstrated significant biological activity, making it a candidate for various therapeutic applications:
- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study published in MDPI highlighted its moderate cytotoxicity with an IC50 value lower than established anticancer agents, suggesting potential as a chemotherapeutic agent.
- Dipeptidyl Peptidase IV Inhibition : The compound has also been investigated for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in managing type 2 diabetes mellitus. Similar compounds have shown promising results in enhancing insulin secretion and lowering blood glucose levels.
Neuropharmacology
Studies have suggested that this compound may interact with neurotransmitter receptors, indicating potential applications as a neuroprotective agent or antidepressant. Preliminary interaction studies are essential for understanding its mechanism of action.
Case Study 1: Anticancer Efficacy
In a notable study, researchers synthesized various piperidine derivatives, including this compound, assessing their cytotoxicity against cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, supporting its potential use in cancer therapy.
Case Study 2: DPP-IV Inhibition
A comparative analysis involving DPP-IV inhibitors revealed that compounds structurally similar to this compound displayed promising results in lowering glucose levels in diabetic models. This study emphasized the importance of structural modifications in enhancing binding affinity to the DPP-IV enzyme.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects: The nitro group in N,N-Diethyl-5-nitropyridin-2-amine withdraws electron density, reducing basicity compared to the piperidinyl-substituted target compound .
- Basicity: Piperidine-containing derivatives exhibit higher basicity (pKb ~2.7) than pyridine analogs (pKb ~8.7), enhancing solubility in acidic environments .
- Lipophilicity: Halogenation (e.g., iodine in ) or aromatic substitutions (e.g., naphthyl in ) increases logD values, improving membrane permeability.
Biological Activity
N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine, a compound characterized by its unique structure incorporating both piperidine and pyridine rings, has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{18}N_{2}, with a molecular weight of approximately 218.29 g/mol. The compound features two methyl groups attached to the nitrogen atoms and a piperidine moiety, which enhances its lipophilicity and potential for crossing biological membranes.
Biological Activity
This compound has shown promising biological activities, particularly in the following areas:
- Anticancer Activity : Similar compounds have been reported to exhibit activity against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that pyridine derivatives can significantly reduce cell proliferation in cancer models such as HeLa, A549, and MDA-MB-231 cell lines .
- Central Nervous System Effects : Given its structural similarities to psychoactive compounds, this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Research indicates that piperidine derivatives can influence cholinergic systems, which are vital in cognitive function .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act on the ERK5 pathway, which is implicated in cancer progression .
The biological activity of this compound is mediated through various mechanisms:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system or cancer cells, altering signaling pathways that lead to decreased cell proliferation or altered neurotransmitter release.
- Enzyme Interaction : It has been shown to inhibit key enzymes involved in tumor growth and survival, providing a basis for its anticancer properties.
Research Findings
Recent studies have highlighted the structure–activity relationships (SAR) of pyridine derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine and pyridine rings | Anticancer, CNS activity |
| 5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one | Ketone group | Varies in biological properties |
| 2-(Pyridin-2-yl)isopropyl amine | Different substitution pattern | Potentially different pharmacokinetics |
These findings suggest that slight modifications in the structure can lead to significant differences in biological activity and therapeutic potential .
Case Studies
Several case studies have illustrated the effectiveness of similar compounds:
- In Vitro Studies : Compounds with similar structures have demonstrated potent antiproliferative effects against various cancer cell lines, achieving low IC50 values indicative of high potency .
- In Vivo Models : Animal studies have shown that certain derivatives can effectively reduce tumor size and improve survival rates when administered at specific dosages .
Q & A
Q. What are the common synthetic routes for preparing N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine?
- Methodological Answer : A plausible synthesis involves: (1) Nucleophilic substitution on a pyridine precursor (e.g., 5-bromo-2-aminopyridine) with piperidine under basic conditions (e.g., NaNH₂ at 100°C), leveraging pyridine's reactivity at the α-position . (2) Dimethylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). (3) Purification via column chromatography or recrystallization. Note: Protective groups (e.g., Boc) may be required to prevent side reactions during alkylation steps, as seen in similar piperidine-pyridine syntheses .
Q. How can spectroscopic and computational methods characterize the structure of this compound?
- Methodological Answer :
- Experimental :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at ~2.8–3.2 ppm; piperidine ring protons as multiplet signals) .
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch, if unreacted amines) and ~1600 cm⁻¹ (C=N/C-C aromatic vibrations).
- Computational :
Use DFT/B3LYP with basis sets (e.g., 6-311G(d,p)) for geometry optimization and vibrational frequency analysis. Compare calculated bond lengths/angles with XRD data (if available) to validate accuracy .
Q. What factors influence the basicity of this compound compared to pyridine or piperidine?
- Methodological Answer :
- Steric Effects : The bulky dimethylamino group may reduce solvent accessibility to the lone pair on the pyridine nitrogen, lowering basicity.
- Electronic Effects : Piperidine’s saturated ring (pKₐ ~11.2) donates electrons via σ-conjugation, enhancing pyridine’s basicity (pKₐ ~8.7). However, electron-withdrawing substituents (e.g., adjacent N-methyl groups) can counteract this .
- Experimental Validation : Titration or potentiometric methods in aqueous/organic solvents to measure pKₐ .
Advanced Research Questions
Q. How can DFT with hybrid functionals (e.g., B3LYP) and basis sets predict the electronic structure and stability of this compound?
- Methodological Answer :
- Functional Selection : B3LYP includes exact exchange terms, improving thermochemical accuracy (average error ~2.4 kcal/mol for atomization energies) . For correlation energy, combine with Lee-Yang-Parr (LYP) functionals .
- Basis Set Optimization : Compare 6-311G(d,p) (moderate cost) vs. cc-pVTZ (higher accuracy for non-covalent interactions). Basis set superposition error (BSSE) corrections are critical for dimerization studies .
- Outputs : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity .
Q. How to resolve contradictions in reported structural parameters (e.g., bond lengths) of derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference XRD data (for solid-state geometry) with gas-phase DFT calculations and solution-state NMR/IR. For example, XRD may show shorter C-N bonds due to crystal packing effects .
- High-Level Theory : Use coupled-cluster (CCSD(T)) or MP2 methods for benchmark comparisons if DFT discrepancies arise .
- Statistical Analysis : Apply error metrics (e.g., mean absolute deviation) across datasets to identify systematic biases .
Q. How to design bioactivity studies accounting for conformational flexibility and tautomerism?
- Methodological Answer :
- Docking Protocols : Use software like AutoDock Vina with flexible ligand settings. Account for tautomeric states (e.g., protonation at pyridine vs. piperidine nitrogen) identified via DFT .
- Force Field Selection : CHARMM or OPLS-AA for accurate van der Waals and electrostatic terms in molecular dynamics simulations.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., cholinesterase or MAO targets as in related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
